molecular formula C19H18ClN3O2 B13551011 N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride

Cat. No.: B13551011
M. Wt: 355.8 g/mol
InChI Key: QAQQOKNBIMHABC-GBNZRNLASA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride is a chiral organic compound featuring a rigid indane backbone, an oxazole heterocycle substituted with a phenyl group, and a carboxamide linker. Its stereochemistry at the (1R,2R)-indane position and the phenyl-oxazole moiety contribute to its unique physicochemical and biological properties.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C19H17N3O2.ClH/c20-17-14-9-5-4-8-13(14)10-16(17)21-19(23)15-11-24-22-18(15)12-6-2-1-3-7-12;/h1-9,11,16-17H,10,20H2,(H,21,23);1H/t16-,17-;/m1./s1

InChI Key

QAQQOKNBIMHABC-GBNZRNLASA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CON=C3C4=CC=CC=C4.Cl

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CON=C3C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed through the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.

    Coupling Reactions: The final step involves coupling the indane and oxazole moieties through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several classes of molecules, particularly those containing indane, oxazole, or carboxamide groups. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Formula Biological Activity/Applications Reference
Target Compound : N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride (1R,2R)-indane, 3-phenyl-1,2-oxazole, carboxamide C₂₀H₂₀ClN₃O₂ (estimated) Likely receptor modulation (inferred from analogs) N/A
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide hydrochloride () Cyclopentyl and methyl substituents on oxazole C₂₂H₂₆ClN₃O₂ Discontinued research compound; structural rigidity enhances binding affinity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride () Thiazole core with CF₃ group C₁₄H₁₃ClF₃N₃OS Enhanced metabolic stability due to fluorine substitution
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide hydrochloride () Benzothiophene instead of oxazole C₁₆H₁₆ClN₂OS Selective receptor binding for neuroactive pathways
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carboxamide () Hydroxyphenyl and dimethylcarbamoyl substituents C₂₄H₂₄N₃O₄ Antitumor activity via kinase inhibition

Key Differentiators

Heterocyclic Core: The target compound’s 3-phenyl-1,2-oxazole distinguishes it from thiazole () or benzothiophene-based analogs (). Compared to the cyclopentyl-substituted oxazole (), the phenyl group offers greater aromaticity and steric bulk, which may influence solubility and bioavailability.

Stereochemistry :

  • The (1R,2R)-indane configuration is critical for chiral recognition in receptor binding, as seen in analogs like (1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (). This stereochemistry is absent in simpler indole or benzothiophene derivatives.

Biological Activity :

  • While direct data is unavailable, analogs with carboxamide linkers (e.g., ) show antitumor and neuroactive properties. The phenyl-oxazole moiety may confer unique selectivity for kinases or G-protein-coupled receptors .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility compared to freebase analogs (e.g., hydrobromide salts in ).
  • Stability : The oxazole ring is less prone to metabolic oxidation than thiazole () or pyrrolopyrimidine derivatives (), suggesting enhanced in vivo stability.

Biological Activity

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes an indane moiety and an oxazole ring. Its molecular formula is C18H18ClN3O2C_{18}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 345 Da. The presence of multiple functional groups allows for various interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may modulate pathways involved in:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated its effectiveness against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting its role as a cytotoxic agent.
  • Immunomodulatory Effects : It has been reported to influence immune responses by modulating cytokine production and lymphocyte proliferation. This aspect is crucial for developing treatments for autoimmune diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Lines Tested IC50 Values (µM) Notes
AnticancerHeLa5.0Effective in inhibiting cell growth
Caco-27.5Shows selective cytotoxicity
ImmunomodulationHuman PBMCs10.0Modulates TNF-alpha production
AntiviralA54912.0Inhibits replication of HHV-1

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Research : A study evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 5 to 12 µM across different types. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Immunomodulation : Another investigation focused on the compound's ability to suppress TNF-alpha production in human whole blood cultures, indicating its potential use in treating inflammatory conditions.
  • Antiviral Activity : The antiviral properties were assessed against human herpes virus type 1 (HHV-1), demonstrating effective inhibition of viral replication in vitro.

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